3-Oxopregn-4-ene-21,17alpha-carbolactone

Beschreibung

Nomenclature and Chemical Classification within Pregnane (B1235032) Derivatives

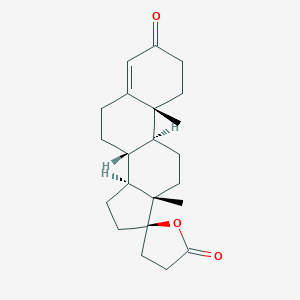

3-Oxopregn-4-ene-21,17α-carbolactone belongs to the pregnane class of steroids. Pregnanes are characterized by a 21-carbon skeleton. The systematic name, 3-Oxopregn-4-ene-21,17α-carbolactone, provides a detailed description of its chemical structure. "Pregn-4-ene" indicates the presence of a double bond between carbons 4 and 5 of the steroid nucleus. The "3-oxo" designation refers to a ketone group at the third carbon position. The defining feature of this molecule is the "21,17α-carbolactone" group, which signifies a lactone (a cyclic ester) formed between a carboxylic acid at position 21 and the hydroxyl group at the 17α position. This creates a five-membered spirolactone ring at the C17 position of the steroid. wikipedia.org

This compound is also known by other names, including (17α)-17-Hydroxy-3-oxopregn-4-ene-21-carboxylic acid γ-lactone and is sometimes referred to as 6,7-Dihydrocanrenone. chemicalbook.com It is structurally the unsubstituted parent compound of the 17α-spirolactone class of steroids. wikipedia.org

Table 1: Chemical Identifiers for 3-Oxopregn-4-ene-21,17α-carbolactone

| Identifier | Value |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(2-oxotetrahydrofuran-3-yl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

| CAS Number | 976-70-5 |

| Molecular Formula | C22H30O3 |

| PubChem CID | 101931 |

Historical Context of Related Steroidal Carbolactones in Medicinal Chemistry

The development of steroidal carbolactones is intrinsically linked to the discovery of aldosterone (B195564) in 1953 and the subsequent quest for compounds that could counteract its effects. researchgate.netnih.gov Aldosterone, a potent mineralocorticoid, plays a crucial role in regulating sodium and potassium balance. acs.org However, its excess contributes to various pathological conditions.

In the mid-1950s, researchers at G. D. Searle & Company began synthesizing and testing numerous steroids to find an effective aldosterone antagonist. nih.gov This research was driven by the need to block the sodium-retaining and potassium-excreting effects of mineralocorticoids. researchgate.netnih.gov Progesterone (B1679170) was known to have some natriuretic activity, which provided an early clue for the direction of this research. nih.gov

A key breakthrough came in 1957 when Charles Kagawa and his team discovered that steroids featuring a 17-spirolactone structure were effective at blocking the effects of mineralocorticoids. researchgate.netnih.gov An early and pivotal compound in this series was SC-5233, which is chemically 3-(3-oxo-17β-hydroxy-4-androsten-17α-yl)propionic acid γ-lactone. nih.gov These initial spirolactone compounds demonstrated convincing antagonistic activity that was dependent on the presence of a mineralocorticoid. nih.gov

This pioneering work led directly to the development of spironolactone (B1682167) (SC-9420), which was first reported in 1959. acs.orgwikipedia.org Spironolactone is a derivative of the basic spirolactone structure, featuring a thioacetyl group at the 7α position. wikipedia.org The introduction of spironolactone marked a significant milestone in medicinal chemistry, providing the first clinically effective mineralocorticoid receptor antagonist. wikipedia.org The fundamental 3-Oxopregn-4-ene-21,17α-carbolactone structure is the core of this entire class of drugs, which were further developed by companies like Searle, Ciba-Geigy, Roussel Uclaf, and Schering AG in the following decades. nih.govnih.gov

Significance as a Core Structure for Bioactive Compounds and Research Analogs

3-Oxopregn-4-ene-21,17α-carbolactone serves as a crucial starting material and structural template for the synthesis of several important bioactive compounds. chemicalbook.com Its primary significance lies in its role as a key intermediate in the production of mineralocorticoid receptor antagonists.

Notably, it is a direct precursor in the synthesis of canrenone (B1668266), a major active metabolite of spironolactone and a diuretic in its own right. google.comgoogle.com The synthesis of canrenone from 3-Oxopregn-4-ene-21,17α-carbolactone involves a dehydrogenation reaction to introduce a double bond at the 6,7-position. google.com Canrenone, in turn, is a vital intermediate for producing other important drugs. For instance, the antihypertensive drug eplerenone (B1671536) is synthesized from canrenone through processes that include 11α-hydroxylation. researchgate.net

The core spirolactone structure has been the subject of extensive medicinal chemistry research, leading to the development of a wide range of analogs. Modifications to the basic 3-Oxopregn-4-ene-21,17α-carbolactone skeleton have been explored to enhance potency, selectivity, and pharmacokinetic properties. For example, the addition of methyl groups, as seen in mespirenone (B26127) and spirorenone, was investigated to create more potent steroidal mineralocorticoid receptor antagonists. nih.gov The development of these analogs highlights the versatility of the 3-Oxopregn-4-ene-21,17α-carbolactone scaffold in generating new therapeutic agents. nih.gov Research has also extended to creating derivatives with different biological activities, such as progesterone receptor antagonists and 5α-reductase inhibitors. nih.govnih.gov

Table 2: Key Bioactive Compounds Derived from the 3-Oxopregn-4-ene-21,17α-carbolactone Core

| Compound | Key Structural Modification from Precursor | Primary Bioactivity |

| Canrenone | Introduction of a C6-C7 double bond | Mineralocorticoid Receptor Antagonist |

| Spironolactone | Addition of a 7α-acetylthio group | Mineralocorticoid Receptor Antagonist, Antiandrogen |

| Eplerenone | Derived from canrenone; addition of a 9α,11α-epoxy group and a 7α-methoxycarbonyl group | Selective Mineralocorticoid Receptor Antagonist |

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBICEKKOYXZRG-WNHSNXHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875403 | |

| Record name | 6,7-Dihydrocanrenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

976-70-5 | |

| Record name | Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=976-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydrocanrenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000976705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydrocanrenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxopregn-4-ene-21,17α-carbolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-3,4-DIHYDRO-5H-SPIRO(ANDROST-4-ENE-17,2-FURAN)-3,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8TCN29OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations Research

Precursor Synthesis and Derivatization Strategies

The foundation of carbolactone synthesis lies in the selection and modification of appropriate starting materials. Natural steroids and their derivatives provide a chiral pool from which complex structures can be built.

The industrial synthesis of steroidal spirolactones frequently employs natural steroids or their derivatives as foundational precursors. chemicalbook.com Compounds like dehydroepiandrosterone (B1670201) (DHEA), androstenolone (3β-hydroxy-5-androsten-17-one), and androsterone (B159326) are common starting points. chemicalbook.commdpi.comnih.gov

A typical strategy begins with the modification of the C-17 ketone. For instance, androstenolone can undergo ethynylation with acetylene, which adds a two-carbon unit to the C-17 position, forming a 17α-ethynyl-17β-hydroxy derivative. chemicalbook.com Another approach involves the alkylation of the C-17 ketone with the lithium acetylide of a protected butynol (B8639501) derivative. mdpi.com These initial steps are crucial for building the carbon framework necessary for the subsequent formation of the lactone ring. Many synthetic routes for steroidal lactones take advantage of the degradation of six-ring steroid spirostanes into five-ring structures. nih.gov

The table below summarizes common natural steroid precursors and the initial reactions they undergo.

| Starting Material | Initial Transformation at C-17 | Reference(s) |

| Androstenolone | Ethynylation with acetylene | chemicalbook.com |

| epi-Androsterone (epi-ADT) | Alkylation with lithium acetylide of 2-(3-butynyloxy)-tetrahydro-2H-pyran | mdpi.com |

| Dehydroepiandrosterone (DHEA) | Reaction with potassium acetylide followed by carboxylation | google.com |

| 3β-acetoxyandrost-5-en-17-one | Reaction with dimethylsulfonium methylide to form a spiro-oxirane | google.com |

Beyond natural steroids, more complex pregnene or androstane (B1237026) derivatives can serve as precursors. 4-Androstenedione (4-AD) is a valuable starting material where the C-17 ketone is targeted for transformation. google.com One method involves the epoxidation of the C-17 ketone, followed by a reaction with a malonic ester to construct the five-membered lactone ring. google.com

In other strategies, estrane (B1239764) derivatives have been used, requiring the introduction of functions at both C-11 and C-17. rsc.org A common challenge in these syntheses is steric hindrance from existing groups on the steroid skeleton, such as the 18-methyl group, which can lead to poor yields. rsc.org To overcome this, specific methods have been developed, such as converting the 17-keto function into a spiro-oxirane, which is then reacted with acetonitrile (B52724) in a one-step process to form the 17γ-spirolactone derivative after hydrolysis and dehydration. rsc.org

Multi-Step Organic Synthesis Pathways

The conversion of precursors into the final 3-Oxopregn-4-ene-21,17alpha-carbolactone involves a sequence of carefully controlled chemical reactions, including oxidations, reductions, and esterifications.

Oxidation reactions are critical for establishing key structural features of the target molecule. After the formation of the saturated lactone ring, an Oppenauer oxidation is frequently used to convert the 3-hydroxyl group and shift the double bond to create the 4-ene-3-one system characteristic of the final product. chemicalbook.com In syntheses starting from epi-androsterone, a Jones oxidation (using chromium trioxide) has been employed to simultaneously deprotect a tetrahydropyranyl (THP) ether at C-3 and oxidize the resulting secondary alcohol to a ketone, while also oxidizing a primary alcohol on the side chain to a carboxylic acid, which then undergoes spontaneous lactonization. mdpi.com In some pathways, further oxidation of the A-ring dienone with an agent like chloranil (B122849) is performed to introduce additional unsaturation, which is then reacted to add other functionalities. chemicalbook.com

Reduction reactions are essential for controlling the stereochemistry and saturation of the molecule. In a common pathway, after creating a propargyl acid derivative from the C-17 ethynyl (B1212043) group, the triple bond is reduced to a double bond using a palladium on calcium carbonate catalyst. chemicalbook.com A subsequent reduction of this double bond is achieved with hydrogen over a palladium on carbon catalyst to form the saturated side chain prior to cyclization. chemicalbook.com

The stereoselective reduction of the 4-ene-3-ketone system is also an area of significant research. Palladium-catalyzed hydrogenation in the presence of chiral ionic liquids has been shown to improve the 5β-selectivity of this reduction. nih.gov For transformations requiring high stereospecificity, such as the reduction of a tertiary alcohol, specialized reagent systems like zinc iodide with triethylsilane (Et3SiH) have been developed. researchgate.net

Esterification provides a means to diversify the steroidal structure or to create intermediates for further reactions. While the target compound is a lactone (an internal ester), related steroid carboxylic acids can be esterified externally. A simple and effective method for the esterification of steroid carboxylic acids involves using an acetyl chloride/alcohol reagent. nih.gov For example, methyl esters can be formed almost instantly at 50°C using acetyl chloride in methanol. nih.gov

For the esterification of steroidal hydroxyl groups, a combination of a dehydrating agent and a catalyst is often used. google.com Reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) act as dehydrants, while 4-dimethylaminopyridine (B28879) (DMAP) serves as a catalyst to facilitate the reaction between an alcoholic hydroxyl steroid and an alkyl acid, yielding a steroid ester. google.com This type of reaction is fundamental in creating derivatives for structure-activity relationship studies. Fatty acid esters of steroids are also known to occur naturally and can protect the steroid from metabolism. nih.gov

The table below summarizes key reaction types in the synthesis of this compound and its derivatives.

| Reaction Type | Reagent(s) | Purpose | Reference(s) |

| Oxidation | Oppenauer Reaction | Forms the 4-ene-3-one system in Ring A | chemicalbook.com |

| Oxidation | Jones Reagent (CrO3) | Oxidizes secondary alcohol to ketone and primary alcohol to carboxylic acid | mdpi.com |

| Oxidation | Chloranil | Creates a dienone for further functionalization | chemicalbook.com |

| Reduction | H2 / Pd on CaCO3 | Reduces alkyne to alkene | chemicalbook.com |

| Reduction | H2 / Pd on C | Reduces alkene to alkane | chemicalbook.com |

| Reduction | ZnI2 / Et3SiH | Stereospecific reduction of tertiary alcohols | researchgate.net |

| Esterification | Acetyl chloride / Methanol | Forms methyl esters from carboxylic acids | nih.gov |

| Esterification | EDCI / DMAP | Forms esters from alcohols and carboxylic acids | google.com |

Specific Cyclization and Lactonization Processes (e.g., γ-lactone formation)

The formation of the γ-lactone ring is a critical step in the synthesis of this compound and its derivatives. This transformation is fundamentally an intramolecular esterification of a 17α-(3-hydroxypropyl)-17β-hydroxy steroid precursor. The γ-lactone is a stable five-membered ring, and its formation from a suitable 4-hydroxycarboxylic acid precursor can often occur spontaneously. princeton-acs.org However, in the context of a rigid steroid framework, specific reagents and conditions are necessary to facilitate this cyclization efficiently.

One of the primary methods for creating the lactone ring in pregnane (B1235032) derivatives is through oxidation. For instance, the Baeyer-Villiger oxidation of a C-20 ketone precursor can lead to the insertion of an oxygen atom, forming a lactone. kisti.re.kr Microbial transformations have also been explored, where fungi like Penicillium lanosocoeruleum demonstrate the ability to perform multi-step conversions, including Baeyer-Villiger oxidations on pregnane-type steroids to yield the corresponding lactones. kisti.re.kr These biocatalytic approaches highlight how modifications on the steroid's D-ring can direct the metabolic pathway towards lactonization. kisti.re.kr

The process generally involves the cyclization of a precursor molecule that contains both a hydroxyl group and a carboxylic acid (or a derivative like an ester or an acyl halide) in a sterically favorable arrangement. Halolactonization is another powerful method, where an alkene is treated with a halogen and the resulting cationic intermediate is captured intramolecularly by a nearby carboxylic acid. princeton-acs.org While broadly applicable, the specific application to the pregnane system requires careful selection of substrates and reagents to ensure the desired regioselectivity and stereochemistry of the resulting γ-lactone.

Advanced Synthetic Approaches

Modern synthetic strategies for pregnane-carbolactones are increasingly focused on improving efficiency, selectivity, and environmental sustainability. These approaches often leverage novel catalytic systems and metal-free conditions to achieve transformations that are difficult using classical methods.

Metal-Free Oxidation Techniques

A significant advancement in the synthesis of 3-oxo-pregn-4-ene-21,17-carbolactones is the development of metal-free oxidation processes. A patented method describes the production of these compounds from 17-(3-hydroxypropyl)-3,17-dihydroxyandrostanes using metal-free oxidation. kisti.re.kr This approach avoids the use of heavy metal oxidants, which are often toxic and can lead to difficulties in product purification, a crucial consideration in pharmaceutical synthesis.

The process involves the oxidation of the diol precursor. The primary alcohol of the 17-(3-hydroxypropyl) side chain is oxidized to a carboxylic acid, and the C-3 hydroxyl group is oxidized to a ketone. The subsequent intramolecular cyclization (lactonization) of the intermediate hydroxy acid affords the target γ-lactone. This method can be applied to produce both 3-oxo-pregnane-21,17-carbolactones and their corresponding 3-oxo-pregn-4-ene variants. kisti.re.kr Common metal-free oxidizing agents that can be employed for such transformations include hypervalent iodine reagents or systems based on reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a stoichiometric oxidant.

| Starting Material | Oxidation Technique | Product | Reference |

| 17-(3-Hydroxypropyl)-3,17-dihydroxyandrostanes | Metal-Free Oxidation | 3-Oxo-pregn-4-ene-21,17-carbolactones | kisti.re.kr |

Regioselective and Stereoselective Synthetic Pathways for Pregnane-Carbolactone Derivates

Achieving high regioselectivity and stereoselectivity is paramount in steroid synthesis due to the presence of multiple reactive sites and stereocenters. For pregnane-carbolactone derivatives, the key challenges are the selective formation of the lactone at C-17 and controlling the stereochemistry at this new spirocyclic center.

Recent advances in catalysis have provided powerful tools for directing these transformations. For example, catalyst-controlled site-selective C-H activation can be used to form lactones at specific positions. nih.gov While not yet ubiquitously applied to pregnane systems, these methods offer a promising future direction. In the synthesis of related pregnane derivatives, regioselective reactions have been demonstrated where one functional group reacts preferentially over another. For instance, reactions at the C-20 position have been performed without affecting the C-3 carbonyl group, and vice-versa. nih.gov The stereochemistry of the final lactone is often dictated by the configuration of the starting material, particularly the 17-hydroxy group, which guides the intramolecular cyclization to form the thermodynamically more stable product. The development of enantioselective methods, often using chiral catalysts, allows for the synthesis of specific stereoisomers, which is crucial as different isomers can have vastly different biological activities. acs.orgnih.gov

Process Chemistry and Scalability Considerations in Laboratory Research

The transition of a synthetic route from laboratory-scale research to industrial production requires careful consideration of process chemistry and scalability. For compounds like this compound and its derivatives, factors such as cost of starting materials, reagent toxicity, reaction times, yields, and purification methods are critical.

The industrial-scale synthesis of the related drug Eplerenone (B1671536), which shares the core 3-oxo-17α-pregn-4-ene-21,17-carbolactone structure, has been developed from a commercially available derivative, highlighting the feasibility of scaling up these syntheses. organic-chemistry.org Process development focuses on creating cost-effective and environmentally friendly technologies. organic-chemistry.org Challenges in scaling up lactonization processes can include long reaction times and complex work-up procedures, which are economically disadvantageous. google.com

Modern process chemistry in the pharmaceutical industry emphasizes the development of robust and efficient processes. This includes optimizing reaction conditions to maximize throughput and minimize waste (Process Mass Intensity, PMI). princeton-acs.org For steroid synthesis, this may involve replacing stoichiometric reagents with catalytic systems, using less hazardous solvents, and designing crystallization-based purifications to avoid chromatography. princeton-acs.org The development of scalable syntheses for steroid compounds like canrenone (B1668266) and spironolactone (B1682167), which also feature the γ-lactone ring, has focused on achieving mild reaction conditions, simple procedural steps, and high-quality products to ensure industrial viability. google.com

Structural Modifications and Structure Activity Relationship Sar Studies

Systematic Structural Variations of the 3-Oxopregn-4-ene-21,17α-carbolactone Core

The biological activity of this steroid class is intrinsically linked to its core structure, which is a C21 steroid featuring a pregnane (B1235032) skeleton. wikipedia.org Modifications to this fundamental framework are pivotal in defining its interaction with biological targets.

The pregnane skeleton consists of 21 carbon atoms arranged in a characteristic four-ring structure. wikipedia.org The parent compound, 3-Oxopregn-4-ene-21,17α-carbolactone, is technically a pregnadiene derivative due to the presence of a double bond in the A-ring (at C4-C5) and within the furanone ring. This unsaturation in the A-ring is a critical feature for the activity of many steroid hormones and their antagonists. The introduction of additional double bonds into the pregnane skeleton is a common strategy to alter the molecule's conformation and electronic properties, thereby influencing its biological activity.

The identity of 3-Oxopregn-4-ene-21,17α-carbolactone is defined by key functional groups at specific positions, which are indispensable for its antagonist activity at the mineralocorticoid receptor.

Carbonyl Group at C-3: The 3-oxo (carbonyl) group, in conjugation with the C4-C5 double bond, forms an α,β-unsaturated ketone system. This feature is a common structural motif in hormonally active steroids and is crucial for receptor recognition and binding.

γ-Lactone Ring at C-17/C-21: A defining characteristic is the five-membered γ-lactone ring fused at the C-17 position. This spirocyclic lactone is formed from the C-21 carboxylic acid and the 17α-hydroxyl group. The presence and orientation of this γ-lactone ring are considered essential for antagonizing the action of aldosterone (B195564) at the mineralocorticoid receptor. wikipedia.org The activity of mineralocorticoid antagonists is highly dependent on this feature. wikipedia.org

Impact of Substituents on Receptor Interaction Profiles

The introduction of various substituents at strategic positions on the steroid nucleus dramatically alters the compound's affinity and selectivity for the mineralocorticoid receptor, while also influencing its interaction with other steroid receptors like androgen and progesterone (B1679170) receptors.

Modifications on the C and B rings of the steroid have led to the development of highly potent and selective MRAs.

Epoxy Group (C-9,11): A significant modification is the introduction of a 9α,11α-epoxy group on the C-ring, a defining feature of Eplerenone (B1671536). lgcstandards.com This addition increases the molecule's polarity and steric bulk, which is thought to be a key factor in reducing its affinity for androgen and progesterone receptors, thereby leading to a more selective mineralocorticoid receptor antagonist compared to its predecessors. nih.gov

Stereochemistry, the specific three-dimensional arrangement of atoms, has a profound impact on the biological activity of these compounds, affecting everything from receptor binding to metabolic stability. nih.gov

α-acetylsulfanyl at C-7: The introduction of a 7α-acetylthio group (formally known as 7-(acetylthio)) is the defining structural feature of Spironolactone (B1682167). nih.gov This substituent sterically hinders the receptor interaction in a way that promotes antagonism. wikipedia.org The alpha (α) configuration is crucial; changing the stereochemistry at this position can significantly alter or diminish the desired biological effect.

17α-position: The stereochemistry at the C-17 position is fundamental. The 17α-configuration ensures that the lactone ring projects in a specific orientation, which is critical for effective antagonism of the mineralocorticoid receptor. wikipedia.orgcymitquimica.com Any deviation from this spatial arrangement would disrupt the precise fit required for blocking the receptor.

Comparative Structural Analysis with Known Bioactive Analogs

The evolution from the parent compound to clinically significant drugs like Spironolactone and Eplerenone illustrates the successful application of SAR principles. Both are steroidal spirolactones that competitively block aldosterone binding. wikipedia.org

Spironolactone and Eplerenone are widely used MRAs that are structural analogs of 3-Oxopregn-4-ene-21,17α-carbolactone. nih.govnih.gov Their development highlights how targeted chemical modifications can enhance therapeutic properties. Eplerenone is noted for being more selective for the mineralocorticoid receptor than Spironolactone, which reduces certain side effects. nih.gov

Table 1: Comparative Analysis of 3-Oxopregn-4-ene-21,17α-carbolactone and its Bioactive Analogs

| Feature | 3-Oxopregn-4-ene-21,17α-carbolactone (Canrenone) | Spironolactone | Eplerenone |

| Core Structure | 3-Oxopregn-4-ene with 17α-spiro-γ-lactone | 3-Oxopregn-4-ene with 17α-spiro-γ-lactone | 3-Oxopregn-4-ene with 17α-spiro-γ-lactone |

| Key Substituent(s) | None (Parent Compound) | 7α-acetylthio group | 9α,11α-epoxy group; C21-carboxy methyl ester |

| Receptor Selectivity | Binds to mineralocorticoid, androgen, and progesterone receptors | Lower selectivity; significant antiandrogenic and progestogenic activity | Higher selectivity for the mineralocorticoid receptor; minimal affinity for androgen and progesterone receptors nih.gov |

| Structural Impact | Serves as the foundational pharmacophore | The 7α-acetylthio group enhances antagonist activity but contributes to off-target effects. wikipedia.orgnih.gov | The 9α,11α-epoxy group is key to improved selectivity, reducing hormonal side effects. lgcstandards.comnih.gov |

Relation to Spironolactone Derivatives (e.g., 7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone)

Spironolactone, chemically known as 7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone, is a prominent derivative of the parent compound. nih.govepa.govresearchgate.net The introduction of the 7α-acetylthio group is a critical modification that significantly influences its biological activity. google.comchemeo.com Spironolactone and its active metabolites act as competitive antagonists of aldosterone at the mineralocorticoid receptor. pfizermedical.comdrugbank.com

Structure-activity relationship (SAR) studies on spironolactone and its analogues have revealed several key insights:

The Spirolactone Ring: The 17α-spirolactone ring is a crucial feature for antimineralocorticoid activity. nih.gov

Substitutions at C7: The nature of the substituent at the C7 position is a major determinant of activity. The 7α-acetylthio group in spironolactone contributes to its potent aldosterone antagonism. researchgate.net

Modifications to the Steroid Nucleus: Alterations to the steroid backbone, such as the introduction of double bonds or cyclopropane (B1198618) rings, can impact receptor binding affinity. For instance, introducing a double bond or an α-cyclopropane ring at the 1,2 or 6,7 positions has been shown to decrease binding affinity. nih.gov

| Compound | Key Structural Feature | Impact on Activity |

| Spironolactone | 7α-acetylthio group | Potent mineralocorticoid receptor antagonist |

| 1,2-dehydro or 6,7-dehydro analogues | Additional double bond | Reduced binding affinity nih.gov |

| 6,7-α-cyclopropane analogue | α-cyclopropane ring at C6-C7 | Reduced binding affinity nih.gov |

| 6,7-β-cyclopropane analogue | β-cyclopropane ring at C6-C7 | May deter metabolic activation, potentially enhancing in vivo activity nih.gov |

Relationship to Canrenone (B1668266) (3-Oxopregn-4,6-diene-21,17alpha-carbolactone) as a Metabolite and Analogue

Canrenone, or 3-Oxopregn-4,6-diene-21,17alpha-carbolactone, is a major active metabolite of spironolactone. nih.govyoutube.comnih.gov It is formed by the removal of the 7α-acetylthio group from spironolactone, resulting in the formation of a double bond between C6 and C7. youtube.com Canrenone itself is an aldosterone antagonist. nih.gov

| Compound | Relationship to Spironolactone | Key Structural Difference from Parent Compound |

| Canrenone | Major active metabolite nih.govyoutube.com | Additional double bond at C6-C7 |

| 3-Oxopregn-4-ene-21,17alpha-carbolactone | Parent scaffold | No substitution at C7 and no C6-C7 double bond |

Investigation of Eplerenone (9,11α-epoxy-7α-methoxycarbonyl-3-oxo-17α-pregn-4-ene-21,17-carbolactone) and its Derivation from Spironolactone

Eplerenone is a newer generation aldosterone antagonist designed to have greater selectivity for the mineralocorticoid receptor compared to spironolactone, thereby reducing certain side effects. mdpi.comnih.gov Its chemical structure is 9,11α-epoxy-7α-methoxycarbonyl-3-oxo-17α-pregn-4-ene-21,17-carbolactone. nih.gov

The development of eplerenone involved significant structural modifications to the spironolactone scaffold. Key changes include the introduction of a 9α,11α-epoxy group and the replacement of the 7α-acetylthio group with a 7α-methoxycarbonyl group. mdpi.comgoogle.com These modifications enhance its selectivity for the mineralocorticoid receptor. mdpi.com The synthesis of eplerenone can start from intermediates derived from the spironolactone chemical family, highlighting the close structural relationship between these compounds. researchgate.netpatsnap.comresearchgate.net

| Compound | Key Structural Modifications from Spironolactone | Impact on Receptor Selectivity |

| Eplerenone | 9α,11α-epoxy group; 7α-methoxycarbonyl group | Increased selectivity for the mineralocorticoid receptor mdpi.comnih.gov |

Analysis of Ethyl 3-oxopregna-4,6-diene-21,17alpha-carbolactone-21-carboxylate

Ethyl 3-oxopregna-4,6-diene-21,17alpha-carbolactone-21-carboxylate is a synthetic steroidal compound and a derivative of pregnene. ontosight.ai Its structure features a carbonyl group at the 3-position, a conjugated double bond system at C4 and C6, a γ-lactone ring at the 17α and 21 positions, and an ethyl carboxylate group at the 21-position. ontosight.ai

As a pregnene derivative, this compound has the potential to interact with various steroid hormone receptors, which could lead to a range of biological activities, including anti-inflammatory and immunomodulatory effects. ontosight.ai The synthesis of this compound typically involves multiple steps starting from natural steroids or other pregnene derivatives. ontosight.ai Research into such compounds aims to explore new therapeutic applications by modifying the steroidal backbone to achieve desired biological activities. ontosight.ai

Molecular Mechanisms of Action in Preclinical Research Models

Receptor Binding and Agonist/Antagonist Properties

Spironolactone (B1682167) and its active metabolites interact with several nuclear receptors, leading to a range of agonist and antagonist effects.

Spironolactone is a potent antagonist of the mineralocorticoid receptor (MR). nih.govdrugbank.com It competitively binds to the MR, displacing the natural ligand, aldosterone (B195564). wikipedia.org This action blocks the receptor, preventing the gene transcription that leads to sodium and water reabsorption. wikipedia.orgyoutube.com The onset of this effect is gradual, as it depends on the modulation of gene expression. wikipedia.org

The compound exhibits a high affinity for the human mineralocorticoid receptor, with reported Ki values around 2.32 nM to 2.4 nM. wikipedia.org Its major active metabolites, canrenone (B1668266) and 7α-thiomethylspironolactone, also contribute significantly to its antimineralocorticoid activity, with canrenone accounting for approximately 10-25% of the potassium-sparing effect. wikipedia.org Spironolactone demonstrates considerable selectivity for the MR over the glucocorticoid receptor (GR), for which it has a very low affinity. nih.gov Chimeric receptor studies have indicated that the C-terminal region of the MR's ligand-binding domain is crucial for this specific binding of spironolactone. nih.gov

| Receptor | Binding Affinity (Ki, nM) | Action | Species |

| Mineralocorticoid Receptor (MR) | 2.32 - 2.4 | Antagonist | Human |

| Glucocorticoid Receptor (GR) | 32.6 - 1,400 | Antagonist | Human |

Data sourced from multiple studies, reflecting a range of reported values. wikipedia.org

Spironolactone functions as a direct antagonist of the androgen receptor (AR). wikipedia.orgdrugbank.com It competes with androgens like dihydrotestosterone (B1667394) (DHT) for binding to the AR, thereby inhibiting the receptor's activation by these hormones. wikipedia.orgcdnsciencepub.com This antiandrogenic activity is a key mechanism responsible for its effects in androgen-dependent tissues. wikipedia.org

Studies in rat models have shown that spironolactone administration leads to a decrease in available AR binding sites in the skin. cdnsciencepub.comnih.gov This effect is attributed to the competitive inhibition by its active metabolite, canrenone. cdnsciencepub.comnih.gov The binding affinity of spironolactone for the AR has been reported to be in the range of 2.7% to 67% of that of DHT. wikipedia.org One analogue, SC 25152, was developed to have a reduced affinity for the AR while maintaining a similar affinity for the MR compared to spironolactone. nih.gov

| Compound | Receptor | Relative Binding Affinity (vs. DHT) | Action |

| Spironolactone | Androgen Receptor (AR) | 2.7 - 67% | Antagonist |

| Canrenone | Androgen Receptor (AR) | Active Metabolite | Antagonist |

Data compiled from preclinical research findings. wikipedia.orgcdnsciencepub.com

Spironolactone and its metabolites also interact with the progesterone (B1679170) receptor (PR). drugbank.com It is structurally derived from progesterone, an endogenous MR antagonist. nih.gov Research indicates that spironolactone acts as an agonist at the progesterone receptor. wikipedia.orgnih.gov However, some preclinical findings suggest it may possess mixed progestogenic and antiprogestogenic activities, though the clinical relevance of these effects remains uncertain. wikipedia.org

Canrenone, the primary active metabolite of spironolactone, has been shown in in vitro studies using human uterine cytosol to competitively inhibit the binding of progesterone to its receptor in a concentration-dependent manner. nih.govnih.gov Canrenone was found to have an inhibition constant (Ki) of 300 x 10⁻⁹M with respect to progesterone binding. nih.gov Despite these interactions, a small clinical study found that high doses of spironolactone did not produce significant progestogenic or antiprogestogenic effects in women. wikipedia.org In teleost fish, spironolactone acts as a PR agonist, a contrast to its antagonist activity in terrestrial vertebrates, with a single amino acid difference in the receptor mediating this switch. pnas.org

Enzymatic Inhibition and Modulation of Steroidogenesis Pathways

The initial and rate-limiting step in steroid hormone production is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the cholesterol side-chain cleavage enzyme (P450scc). wikipedia.org In vitro studies using guinea pig adrenocortical cells have investigated spironolactone's effect on this pathway. Research showed that while spironolactone inhibited cortisol production, the use of aminoglutethimide, a known cholesterol side-chain cleavage inhibitor, did not prevent spironolactone's effects. nih.gov This finding suggests that spironolactone's inhibitory action on steroidogenesis occurs downstream from the cholesterol side-chain cleavage step and does not directly involve the P450scc enzyme. nih.gov

Spironolactone has been demonstrated to inhibit several hydroxylase enzymes critical for the synthesis of cortisol and aldosterone. encyclopedia.pub

17α-hydroxylase: Spironolactone is an inhibitor of 17α-hydroxylase (CYP17A1), an enzyme that converts pregnenolone and progesterone into their 17α-hydroxylated precursors, which are essential for androgen and cortisol synthesis. wikipedia.orgnih.govnih.gov This inhibition is considered a significant contributor to its antiandrogenic effects. wikipedia.org Studies in guinea pig adrenal microsomes have shown that spironolactone and its metabolite, 7α-thiospironolactone, cause a decline in 17α-hydroxylase activity. nih.govnih.gov This inhibition appears to be selective, as 21-hydroxylase activity was not affected in the same models. nih.govnih.gov The mechanism may involve suicide inhibition, where the enzyme itself activates the inhibitor, leading to its own destruction. nih.gov

11β-hydroxylase: This enzyme (CYP11B1) is responsible for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol. wikipedia.org Spironolactone has been shown to be a weak inhibitor of 11β-hydroxylase in vitro. wikipedia.orgnih.gov An increased ratio of 11-deoxycortisol to cortisol following spironolactone administration in hirsute women suggests an inhibition of this enzyme's activity. nih.gov

21-hydroxylase: Spironolactone has also been reported to inhibit 21-hydroxylase, an enzyme involved in the synthesis of both aldosterone and cortisol. encyclopedia.pub However, other studies using guinea pig adrenal microsomes found no change in 21-hydroxylase activity after incubation with spironolactone metabolites, suggesting the effect may be selective or context-dependent. nih.govnih.gov

| Enzyme | Effect of Spironolactone | Research Model |

| 17α-hydroxylase (CYP17A1) | Inhibition | Guinea Pig Adrenal Microsomes, Hirsute Women |

| 11β-hydroxylase (CYP11B1) | Weak Inhibition | In vitro, Hirsute Women |

| 21-hydroxylase (CYP21A2) | Inhibition (reported) | General Steroidogenesis Studies |

| Cholesterol Side-Chain Cleavage (P450scc) | No Direct Inhibition | Guinea Pig Adrenocortical Cells |

Summary of findings from various preclinical and clinical research models. nih.govencyclopedia.pubnih.gov

Table of Compound Names

| Common Name/Code | Chemical Name |

| Spironolactone | 3-Oxopregn-4-ene-21,17alpha-carbolactone |

| Canrenone | 3-Oxo-17α-pregna-4,6-diene-21,17-carbolactone |

| 7α-thiomethylspironolactone | 7α-Thiomethyl-3-oxo-17α-pregn-4-ene-21,17-carbolactone |

| Dihydrotestosterone (DHT) | (5α,17β)-17-Hydroxy-5-androstan-3-one |

| Aldosterone | (11β)-11,21-Dihydroxy-3,20-dioxopregn-4-en-18-al |

| Progesterone | Pregn-4-ene-3,20-dione |

| Cortisol | (11β)-11,17,21-Trihydroxypregn-4-ene-3,20-dione |

| Pregnenolone | (3β)-3-Hydroxypregn-5-en-20-one |

| 11-deoxycortisol | 17,21-Dihydroxypregn-4-ene-3,20-dione |

| SC 25152 | Spiro[androst-4-ene-17,2'(3'H)-furan]-3-one, 6,7-epithio- |

| Aminoglutethimide | 3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione |

Modulation of Lyases and Dehydrogenases (e.g., 17,20-lyase, 3β-hydroxysteroid dehydrogenase, 5α-reductase)

Spironolactone and its metabolites have been demonstrated in vitro to act as weak inhibitors of several enzymes crucial for steroidogenesis. wikipedia.org This inhibitory action contributes to its antiandrogenic effects.

17,20-lyase (CYP17A1): This enzyme is a key player in the synthesis of androgens. Spironolactone has been shown to inhibit the 17,20-lyase activity of CYP17A1. researchgate.net This enzyme facilitates the conversion of 17α-hydroxyprogesterone and 17α-hydroxypregnenolone into androgens. researchgate.net The inhibition of 17,20-lyase by spironolactone contributes to a reduction in androgen biosynthesis.

3β-hydroxysteroid dehydrogenase (3β-HSD): Spironolactone has been found to inhibit 3β-HSD activity. In studies with cultured rat testicular cells, androgens were shown to inhibit 3β-HSD activity, and this inhibition was blocked by an anti-androgen, suggesting a feedback mechanism. droracle.ai Conversely, in the absence of androgens, human chorionic gonadotropin (hCG) stimulated 3β-HSD activity. droracle.ai The addition of spironolactone, by blocking androgen production through 17α-hydroxylase inhibition, also resulted in increased progesterone levels, a substrate for 3β-HSD. droracle.ai Newer generation progestins, including drospirenone (B1670955) (a spironolactone derivative), have also been shown to inhibit 3β-HSD type 2. nih.gov

5α-reductase: This enzyme is responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT). The effect of spironolactone on 5α-reductase activity has been a subject of investigation, with some studies suggesting an inhibitory effect. wikipedia.org However, the clinical significance of this inhibition is not always clear. For instance, one randomized trial comparing finasteride (B1672673) (a known 5α-reductase inhibitor) to spironolactone in hirsute women found that finasteride significantly decreased markers of 5α-reductase activity, whereas spironolactone treatment did not lead to significant changes in serum hormone levels. researchgate.net It has been suggested that progesterone, a related steroid, competes for the 5α-reductase enzyme, thereby reducing the conversion of testosterone to DHT. youtube.com

| Enzyme | Observed Effect | Model System | Reference |

|---|---|---|---|

| 17,20-lyase (CYP17A1) | Weak inhibition | In vitro | wikipedia.org |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Inhibition | Cultured rat testicular cells | droracle.ai |

| 5α-reductase | Weak inhibition | In vitro | wikipedia.org |

Cellular and Subcellular Signaling Pathway Investigations

The molecular actions of spironolactone involve intricate interactions with cellular signaling pathways, primarily through its influence on nuclear receptors and intracellular cascades.

The principal mechanism of spironolactone's action is the competitive antagonism of the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily. pfizermedical.comdrugbank.com In its active state, the MR translocates to the nucleus and regulates the transcription of target genes. Spironolactone, by binding to the MR, prevents the binding of aldosterone and subsequent receptor-mediated gene transcription. youtube.com This leads to a decrease in the synthesis of aldosterone-induced proteins, such as the epithelial sodium channel (ENaC), which are crucial for sodium reabsorption in the kidney. youtube.comderangedphysiology.com

Interestingly, research suggests that spironolactone can also regulate gene expression through mechanisms independent of the mineralocorticoid receptor. In a study on human blood mononuclear cells, spironolactone was found to affect a large number of transcripts, an effect not observed with other MR-binding steroids. nih.gov This MR-independent gene regulation appears to involve transcription factors such as NF-κB, CEBPβ, and MYC. nih.gov Furthermore, recent findings indicate that spironolactone can inhibit gene expression by targeting the general transcription factor XPB, a subunit of TFIIH. nih.gov

Beyond its effects on nuclear receptor-mediated transcription, spironolactone has been shown to modulate various intracellular signaling cascades. In human mesangial cells, both aldosterone and spironolactone were found to modulate the intracellular renin-angiotensin system, specifically the ACE/ANG II/AT1 and ACE2/ANG (1-7)/MAS receptor axes. nih.govsigmaaldrich.com Spironolactone was observed to alter the localization of angiotensin II and the AT1 receptor. nih.govsigmaaldrich.com

In cardiac myocytes, spironolactone has been shown to induce positive inotropic effects through mechanisms distinct from those of aldosterone. While aldosterone's effects are linked to increased cytosolic pH, spironolactone appears to increase myosin ATPase calcium sensitivity. ahajournals.org These findings suggest that spironolactone can directly influence cellular function through the modulation of key signaling proteins and second messengers.

Pharmacodynamic Studies in In Vitro and Ex Vivo Systems

The cellular effects of spironolactone have been investigated in various cell types, revealing specific pharmacodynamic actions relevant to its therapeutic and adverse effect profiles.

In the context of liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix, hepatic stellate cells (HSCs) play a central role. Upon activation, these cells transform into myofibroblast-like cells, which are the primary source of collagen in the fibrotic liver. Preclinical research has demonstrated that spironolactone can ameliorate hepatic fibrosis by inhibiting the activation of HSCs. researchgate.net Studies in bile-duct-ligated rats, a model for liver cirrhosis, have shown that spironolactone treatment attenuates liver fibrosis and inhibits HSC activation. nih.gov This effect is associated with a reduction in proinflammatory cytokines like TNFα and IL-6, and the inhibition of the RhoA/ROCK-2 signaling pathway, which is involved in cell contraction and migration. nih.gov Furthermore, an anti-aldosterone drug, canrenone (a metabolite of spironolactone), has been shown to reduce cell proliferation, migration, and the synthesis of procollagen (B1174764) I and IV in human HSCs. nih.gov These findings highlight a direct antifibrotic effect of spironolactone on a key cell type involved in the pathogenesis of liver fibrosis.

| Observed Effect | Mechanism | Model System | Reference |

|---|---|---|---|

| Inhibition of activation | Down-regulation of proinflammatory cytokines (TNFα, IL-6), inhibition of RhoA/ROCK-2 pathway | Bile-duct-ligated rats | nih.gov |

| Reduced proliferation and migration | - | Human HSCs (with canrenone) | nih.gov |

| Reduced procollagen synthesis | - | Human HSCs (with canrenone) | nih.gov |

Organ-Level Investigations (e.g., rat kidney homogenates, adrenalectomized rat models)

The compound this compound, commonly known as spironolactone, has been the subject of numerous organ-level investigations to elucidate its molecular mechanisms of action, particularly within the kidney. These preclinical studies, often utilizing rat models, have provided significant insights into its effects as a mineralocorticoid receptor antagonist.

In studies involving adrenalectomized rats, which lack endogenous aldosterone, the administration of spironolactone has been shown to significantly alter the metabolism of exogenous aldosterone. One key finding is that spironolactone treatment leads to substantial changes in the urinary excretion of acidic and sulfate (B86663) derivatives of aldosterone. nih.gov Furthermore, detailed analysis using high-pressure liquid chromatography (HPLC) has revealed discrete alterations in the patterns of polar neutral metabolites of aldosterone in spironolactone-treated adrenalectomized rats. nih.gov These changes in metabolic pathways coincide with the hormonal actions of aldosterone in the kidney, suggesting that spironolactone's antagonism may involve modulation of aldosterone metabolism at the organ level. nih.gov

The Kagawa assay, a classic method for screening mineralocorticoid antagonists, utilizes adrenalectomized rats to demonstrate the efficacy of compounds like spironolactone. nih.gov In this model, the urinary Na+/K+ ratio is measured after the administration of aldosterone, with or without the antagonist. nih.gov Spironolactone effectively reverses the aldosterone-induced decrease in this ratio, providing a clear indication of its antagonistic action at the kidney level. nih.gov

Research on rat models of diabetic nephropathy has highlighted an anti-inflammatory mechanism of spironolactone in the kidney. nih.gov In type 2 diabetic rats, treatment with spironolactone significantly reduced urinary albumin excretion and ameliorated glomerulosclerosis. nih.gov These functional and structural improvements were associated with a significant inhibition of urinary excretion of monocyte chemotactic peptide-1 (MCP-1) and a reduction in renal MCP-1 expression and macrophage infiltration. nih.gov This suggests that spironolactone exerts its renal-protective effects, at least in part, by suppressing inflammatory pathways. nih.gov

Further investigations in hypertensive rat models have demonstrated the impact of spironolactone on renal fibrosis and glomerulosclerosis. In a model of established hypertension, spironolactone treatment significantly blunted the progression of these conditions. nih.gov This was associated with a reduction in proteinuria and a significant decrease in macrophage and myofibroblast infiltration in the renal cortex. nih.gov

The table below summarizes key findings from organ-level investigations of this compound in rat models.

| Model System | Key Findings | Reference |

| Adrenalectomized Rats | Altered urinary excretion of aldosterone metabolites (acidic and sulfate derivatives). nih.gov | nih.gov |

| Adrenalectomized Rats | Discrete changes in HPLC patterns of polar neutral metabolites of aldosterone. nih.gov | nih.gov |

| Adrenalectomized Rats (Kagawa Assay) | Reversal of aldosterone-induced decrease in urinary Na+/K+ ratio. nih.gov | nih.gov |

| Type 2 Diabetic Rats | Reduced urinary albumin excretion and ameliorated glomerulosclerosis. nih.gov | nih.gov |

| Type 2 Diabetic Rats | Inhibited urinary excretion and renal expression of MCP-1. nih.gov | nih.gov |

| Type 2 Diabetic Rats | Reduced macrophage infiltration in the kidney. nih.gov | nih.gov |

| Hypertensive Rats | Blunted progression of renal fibrosis and glomerulosclerosis. nih.gov | nih.gov |

| Hypertensive Rats | Reduced proteinuria. nih.gov | nih.gov |

| Hypertensive Rats | Decreased macrophage and myofibroblast infiltration in the renal cortex. nih.gov | nih.gov |

Preclinical Pharmacokinetic and Metabolic Profile Research

Metabolite Identification and Characterization

The biotransformation of spironolactone (B1682167) is complex, yielding a variety of metabolites. These can be broadly categorized into two groups: those where the sulfur atom is retained and those where it is removed. pfizermedical.comnih.gov

Identification of Primary and Secondary Metabolites

Spironolactone acts as a prodrug, with its therapeutic effects largely attributed to its active metabolites, which have significantly longer half-lives than the parent compound. wikipedia.orgwikipedia.org The primary metabolite, formed through the removal of the sulfur-containing group, is canrenone (B1668266). tandfonline.comdrugbank.com However, metabolites that retain the sulfur moiety are also crucial. The initial step in the metabolism of sulfur-containing compounds is deacetylation to 7α-thiospironolactone (7α-TS). drugbank.comnih.gov This is then further metabolized to other key active compounds, including 7α-thiomethylspironolactone (7α-TMS) and 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS). wikipedia.orgwikipedia.org In vivo studies in guinea pig livers have also identified 3α-hydroxy-7α-thiomethyl-spirolactone and 3β-hydroxy-7α-thiomethyl-spirolactone as metabolites. nih.govnih.gov

Table 1: Key Metabolites of 3-Oxopregn-4-ene-21,17alpha-carbolactone

| Metabolite Name | Abbreviation | Type | Description |

|---|---|---|---|

| Canrenone | CAN | Primary | Formed by dethioacetylation (removal of the sulfur group). It was historically considered the main active metabolite. nih.govnih.govnih.gov |

| 7α-Thiospironolactone | 7α-TS | Primary | Formed by the initial deacetylation of the parent compound. wikipedia.orgdrugbank.com |

| 7α-Thiomethylspironolactone | 7α-TMS | Secondary | An important sulfur-containing metabolite formed from 7α-TS. wikipedia.orgdrugbank.com |

| 6β-Hydroxy-7α-thiomethylspironolactone | 6β-OH-7α-TMS | Secondary | A major sulfur-containing active metabolite. wikipedia.orgwikipedia.org |

Elucidation of Metabolic Pathways and Associated Enzyme Involvement

The metabolic conversion of spironolactone involves several key enzymatic pathways:

Deacetylation : This is the initial and essential step for the formation of active metabolites. nih.gov Spironolactone is deacetylated to 7α-thiospironolactone. This reaction is catalyzed by microsomal and cytosolic esterases found in various tissues, including the liver, kidneys, adrenal glands, and testes. nih.gov

S-Methylation : Following deacetylation, 7α-thiospironolactone can be S-methylated to form 7α-thiomethylspironolactone (TMS), which is a primary metabolite in circulation. drugbank.com

Dethioacetylation : This pathway involves the removal of the entire C7-acetylthio group, leading to the formation of canrenone. drugbank.comegpat.com

Hydroxylation : Further metabolism of both sulfur-containing and non-sulfur-containing metabolites occurs via hydroxylation. For instance, TMS is hydroxylated to form 6β-hydroxy-7α-thiomethylspironolactone (HTMS). tandfonline.comdrugbank.com Canrenone can also be hydroxylated at various positions. tandfonline.com

Lactone Hydrolysis : The γ-lactone ring of canrenone can be opened via hydrolysis to form canrenoic acid. tandfonline.comahajournals.org

In Vitro and In Vivo Metabolic Stability Studies in Preclinical Species

The metabolic stability of spironolactone is relatively low, as it is rapidly and extensively metabolized. pfizermedical.com The parent compound has a short mean half-life of about 1.4 hours. pfizermedical.comdrugbank.com In contrast, its major active metabolites are much more stable, exhibiting significantly longer half-lives. The mean half-lives for canrenone, 7α-TMS, and 6β-OH-7α-TMS are approximately 16.5, 13.8, and 15 hours, respectively. pfizermedical.comwikipedia.orgdrugbank.com This indicates that the metabolites, rather than the parent drug, are responsible for the sustained therapeutic effects.

Preclinical studies in various animal models, including rats, dogs, and monkeys, have demonstrated species-specific differences in metabolic profiles. tandfonline.com For example, reduced metabolites of canrenone were prominent in dogs, while sulfur-containing metabolites and conjugated forms of canrenone were more significant in monkeys. tandfonline.com In guinea pigs, hepatic and renal microsomes were shown to convert spironolactone to 7α-thio-SL, which was then further converted to 7α-thiomethyl-SL. nih.gov Studies in patients with cirrhosis show that the metabolism is impaired, leading to increased half-lives of both the parent compound and its metabolites compared to healthy individuals. nih.gov The development of in vitro models with extended incubation times, such as plated hepatocyte methods, is crucial for accurately studying slowly metabolized compounds. wuxiapptec.com

Degradation Product Analysis and Pathway Elucidation

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical stability of a drug substance. synthinkchemicals.com

Identification of Impurities and Degradants

Forced degradation studies of spironolactone under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have been performed to identify its primary degradants. aphp.froup.com The two main degradation products consistently identified are canrenone and 7α-thiospironolactone. aphp.fr

Studies show that significant degradation occurs under basic (alkaline hydrolysis), acidic, and oxidative conditions. aphp.froup.comajptonline.com For instance, one study found degradation of approximately 11% in basic conditions (NaOH 0.01 M), 15% in acidic conditions (HCl 0.1 M), and 12% under oxidation (H2O2 30%). aphp.fr Another study noted that spironolactone was degraded by base hydrolysis and thermal stress, while only spironolactone (not its combination product) was degraded under peroxide stress. The compound has been found to be relatively stable under photolytic conditions. oup.com

Table 2: Degradation of this compound Under Stress Conditions

| Stress Condition | Degradation Observed | Major Degradation Products |

|---|---|---|

| Acidic Hydrolysis | Yes | Canrenone, other impurities aphp.froup.com |

| Basic (Alkaline) Hydrolysis | Yes | Canrenone, 7α-thiospironolactone aphp.frnih.gov |

| Oxidation | Yes | Unspecified degradation products aphp.fr |

| Thermal | Yes | Unspecified degradation products ajptonline.com |

| Photolytic | Minor/None | Generally stable aphp.froup.com |

Mechanisms of Chemical Degradation

The primary mechanism of chemical degradation for spironolactone is hydrolysis.

Hydrolysis : Spironolactone is susceptible to both acid- and base-catalyzed hydrolysis. Under basic conditions, the primary degradation pathway is the hydrolysis of the thioacetate group, leading to the formation of canrenone. aphp.frnih.govresearchgate.net This hydrolytic conversion to canrenone is also observed in aqueous solutions and wastewater. nih.govresearchgate.net Acidic conditions also lead to significant degradation, with canrenone being a major product. oup.com

Oxidation : The compound also degrades under oxidative stress, although the specific pathways and products are less clearly defined in the available literature than for hydrolysis. aphp.fr

Environmental Fate and Persistence Studies (Computational and Predictive)

Computational models are instrumental in forecasting the environmental behavior of chemical compounds, offering a preliminary assessment of their potential for biodegradation and bioaccumulation. These predictive tools, often based on Quantitative Structure-Activity Relationships (QSAR), are crucial for identifying substances that may persist and accumulate in the environment.

Biodegradability Prediction (e.g., using BIOWIN Models)

The biodegradability of this compound has been estimated using various computational models within the BIOWIN™ program. These models predict the probability and timeframe of biodegradation based on the chemical structure of the compound. The predictions from several BIOWIN models are summarized below.

The BIOWIN models utilize different approaches to predict biodegradability. The linear and non-linear models (Biowin1 and Biowin2) provide a probability of rapid biodegradation. The ultimate and primary survey models (Biowin3 and Biowin4) estimate the timeframe for ultimate and primary biodegradation, respectively, based on expert surveys. The MITI models (Biowin5 and Biowin6) are based on data from Japan's Ministry of International Trade and Industry. A "Ready Biodegradability Prediction" of "NO" suggests that the compound is not expected to biodegrade rapidly under standard screening test conditions. regulations.gov

Table 1: Predicted Biodegradability of this compound using BIOWIN™ Models

| BIOWIN Model | Prediction Type | Predicted Value | Interpretation |

|---|---|---|---|

| Biowin1 | Linear Model Probability | 1.3586 | Likely to biodegrade |

| Biowin2 | Non-Linear Model Probability | 1.0000 | Likely to biodegrade |

| Biowin3 | Ultimate Survey Model | 2.0920 | Months |

| Biowin4 | Primary Survey Model | 4.1297 | Days |

| Biowin5 | MITI Linear Model | -0.4792 | Not readily biodegradable |

| Biowin6 | MITI Non-Linear Model | 0.0002 | Not readily biodegradable |

| Overall | Ready Biodegradability Prediction | NO | Not readily biodegradable |

Data sourced from computational predictions. regulations.gov

Bioaccumulation Potential Estimation (e.g., Log KOW using QSAR)

The bioaccumulation potential of a substance is its tendency to accumulate in living organisms. This is often estimated by the logarithm of the octanol-water partition coefficient (Log KOW), which is a measure of the compound's lipophilicity or hydrophobicity. ecetoc.org A higher Log KOW value generally indicates a greater potential for bioaccumulation. sfu.ca Quantitative Structure-Activity Relationship (QSAR) models are commonly used to predict Log KOW. umweltbundesamt.de

For this compound, also known as spironolactone, computational models have been used to estimate its Log KOW. The KOWWIN™ program, a fragment-based QSAR model, is one such tool. umweltbundesamt.de It's important to note that different computational algorithms can produce varying Log P values. ptfarm.pl

The Log KOW is a critical screening criterion for assessing the bioaccumulation potential of organic substances. umweltbundesamt.de While there are various regulatory cut-off values, a Log KOW greater than 3 is often considered to indicate a potential for bioaccumulation, with values above 4.5 or 5 suggesting a higher potential. umweltbundesamt.desfu.canih.gov

Table 2: Estimated Bioaccumulation Potential of this compound

| Parameter | Computational Model | Predicted Value | Interpretation |

|---|---|---|---|

| Log KOW | KOWWIN™ | 2.88 | Low to moderate bioaccumulation potential |

Data sourced from computational predictions. ptfarm.pl

The predicted Log KOW of 2.88 for this compound suggests a low to moderate potential for bioaccumulation in aquatic organisms. ptfarm.pl This value falls below the common regulatory screening thresholds that would trigger further bioaccumulation studies. umweltbundesamt.de

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatography is an indispensable tool for separating 3-Oxopregn-4-ene-21,17alpha-carbolactone from other substances, enabling accurate quantification and purity evaluation. Reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of this compound. jocpr.comoatext.com Various HPLC methods have been developed and validated for its determination in pharmaceutical formulations and biological fluids. jocpr.comoatext.com These methods typically employ a C8 or C18 stationary phase column and an isocratic or gradient mobile phase, often consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. jocpr.comresearchgate.netoup.com

Detection is most commonly achieved using Ultraviolet (UV) or Photodiode Array (PDA) detectors. oup.comijpsr.com The chromophore in the structure of this compound allows for detection at specific wavelengths, typically around 240 nm or 254 nm. jocpr.comresearchgate.netoup.com PDA detectors offer the advantage of acquiring the entire UV spectrum for a peak, which aids in peak purity assessment and identification. ijpsr.com Stability-indicating HPLC methods have also been established, which can separate the active compound from its degradation products formed under stress conditions like acid or alkali hydrolysis, oxidation, and heat. oup.comnih.govresearchgate.net

The specificity, linearity, accuracy, and precision of these HPLC methods are rigorously validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). jocpr.com For instance, a developed method demonstrated linearity over a concentration range of 40–160 µg/mL with a correlation coefficient of 0.9977. oup.com Another study reported a limit of detection (LOD) and limit of quantitation (LOQ) of 0.553 ppm and 1.677 ppm, respectively. jocpr.com

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| C18 inertstil (250 x 4.6 mm, 5µm) | Phosphate buffer (pH 4) : Acetonitrile (1:1) | 1.5 | 240 | 4.5 | jocpr.com |

| Symmetry C8 (150 x 3.9 mm, 5µm) | Water : Tetrahydrofuran : Acetonitrile (77:21:2 v/v) | Not specified, 20 µL injection | 254 & 283 | Not specified | ijpsr.com |

| Inertsil ODS-3 µm C18 (150 mm × 4.6 mm) | Methanol : Acetonitrile : Water (5:3:2 v/v/v) | 0.2 | 254 | Not specified | researchgate.net |

| SGE Wakosil II 5C8RS (150 × 4.6 mm, 5-μm) | Acetonitrile : Ammonium (B1175870) acetate (B1210297) buffer (50:50, v/v) | 1.0 | 254 | Not specified | oup.com |

| Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) | 0.02 M KH2PO4 buffer (pH 3.5) : Acetonitrile : tert-butyl methyl ether (49:50:1 v/v/v) | 1.0 | 254 | 6.661 | koreascience.kr |

Ultra-High Performance Liquid Chromatography (UPLC), a significant advancement over conventional HPLC, utilizes columns packed with sub-2 µm particles. eag.comomicsonline.org This reduction in particle size leads to a substantial increase in column efficiency, resulting in higher resolution, improved sensitivity, and significantly faster analysis times. eag.comomicsonline.orgmdpi.com The higher efficiency allows for the separation of complex mixtures and the clear resolution of closely related impurities from the main compound peak. researchgate.net

For the analysis of this compound and its metabolites, UPLC provides a powerful tool for achieving rapid and high-quality separations. researchgate.net The technique operates at higher pressures (up to 100 MPa) compared to HPLC, which is necessary to push the mobile phase through the densely packed, small-particle columns. eag.com This combination of small particles and high pressure dramatically reduces run times, often from minutes in HPLC to seconds in UPLC, without sacrificing separation quality. mdpi.comresearchgate.net This increased throughput is highly beneficial in quality control environments and for analyzing large numbers of samples in research studies. omicsonline.org

Mass Spectrometry Approaches for Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation, it provides unparalleled selectivity and sensitivity for the identification and structural characterization of this compound, its metabolites, and impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the sensitive and selective detection capabilities of mass spectrometry. usp.br This hyphenated technique is extensively used for the simultaneous quantification of this compound and its primary active metabolite, canrenone (B1668266), in biological matrices such as plasma. scielo.brscienceopen.comscielo.br

In a typical LC-MS method, the compounds are first separated on a reversed-phase column (e.g., C18) and then introduced into the mass spectrometer's ion source. usp.brscienceopen.com Electrospray Ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions with minimal fragmentation. usp.brscielo.br For this compound, analysis is often performed in positive ionization mode. scielo.brscienceopen.com The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific m/z values corresponding to the compounds of interest, such as m/z 439.0 for the sodiated adduct of this compound and m/z 363.1 for its canrenone metabolite. usp.br

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reversed-phase (4.6 × 150 mm, 5 µm) | usp.br |

| Mobile Phase | Methanol with 0.1% formic acid and water with 0.1% formic acid (60:40 v/v) | usp.br |

| Flow Rate | 0.4 mL/min | usp.br |

| Ionization Mode | Positive Electrospray Ionization (ESI) | usp.brscielo.br |

| Monitored m/z (SPI) | 439.0 (Sodiated adduct) | usp.br |

| Monitored m/z (CAN) | 363.1 | usp.br |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. nih.gov This capability allows for the determination of the elemental composition of a molecule, which is a critical step in the definitive identification of unknown compounds, such as novel impurities or metabolites. nih.govnih.gov When coupled with ESI and UHPLC (UHPLC-HRMS), it becomes a formidable tool for characterizing this compound and related substances. nih.govnih.govbohrium.com

Studies have shown that direct analysis of this compound by ESI-MS can be challenging due to poor ionization and in-source fragmentation. nih.govbohrium.comresearchgate.net To overcome this, derivatization with reagents like Girard's Reagent P (GP) has been employed. nih.govbohrium.com This derivatization improves ionization efficiency and eliminates in-source fragmentation, leading to a signal enhancement of one to two orders of magnitude. nih.govnih.gov Using an Orbitrap Fusion™ Tribrid mass spectrometer, the GP-derivatized compound was measured with a mass error of only 0.36 ppm, confirming its molecular formula. nih.gov The high resolution also allows for the clear identification of the sulfur isotope pattern (³⁴S), further validating the structure. nih.gov

Tandem Mass Spectrometry (MS/MS), also known as LC-MS/MS when coupled with liquid chromatography, adds another dimension of selectivity and structural information. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound or an impurity) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nih.govnih.govelsevierpure.com The resulting fragmentation pattern is a structural fingerprint of the molecule, which is invaluable for identifying metabolites and characterizing unknown impurities. researchgate.netnih.govnih.gov

This technique is particularly useful because this compound can undergo in-source fragmentation, where the thioacetyl group is lost, making it indistinguishable from its metabolite canrenone based on mass alone. researchgate.net By using MS/MS in a multiple reaction monitoring (MRM) mode, specific transitions from a precursor ion to a characteristic product ion can be monitored (e.g., m/z 341.2 → 107.2 for the de-thioacetylated fragment). elsevierpure.com This provides high specificity and sensitivity for quantification, even in complex matrices. researchgate.netnih.govnih.gov Researchers have used UHPLC-ESI-MS/MS to fully characterize derivatized products and to identify multiple metabolites in biological samples, confirming the utility of this approach for detailed structural analysis. nih.govnih.govbohrium.com

Computational Chemistry and Modeling

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into the behavior of molecules at an atomic level. For this compound, commonly known as spironolactone (B1682167), these computational methods provide a framework for understanding its interaction with biological targets, predicting its activity, and forecasting its pharmacokinetic profile. These in silico approaches allow for the rational design of new, more effective analogs and help to elucidate the complex mechanisms underlying its therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are built by correlating variations in the physicochemical properties of a series of molecules with their measured biological effects. For spironolactone and its analogs, QSAR can be a valuable tool for predicting their potential as mineralocorticoid receptor (MR) antagonists and for optimizing their activity.

QSAR studies rely on molecular descriptors, which are numerical values that characterize the chemical structure of a molecule, including topological, geometrical, and electronic properties. nih.gov While large-scale, specific QSAR studies for spironolactone are not extensively detailed in the public domain, the principles of structure-activity relationships are fundamental to its development and the search for new MR antagonists. For instance, the structural differences between spironolactone and other steroids like aldosterone (B195564) or progesterone (B1679170) are directly linked to their differing affinities and activities at the mineralocorticoid receptor. nih.govresearchgate.net

Modern drug development often integrates QSAR into broader modeling frameworks. nih.gov For example, physiologically based pharmacokinetic (PBPK) models may use QSAR-derived parameters to predict aspects like protein binding. nih.gov The goal of QSAR and related in silico methods is to enable the pre-synthesis evaluation of compounds, identifying candidates with a higher probability of success and reducing the time and cost associated with drug discovery. iapchem.org